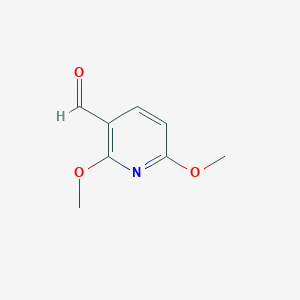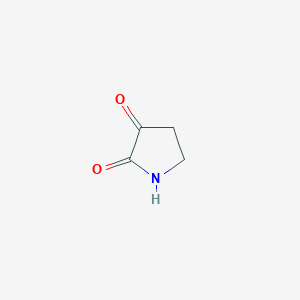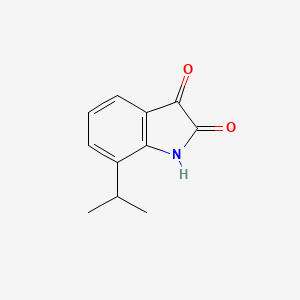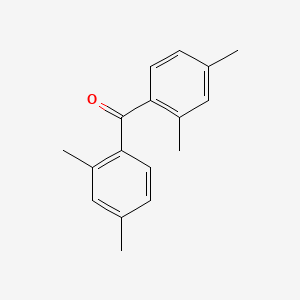![molecular formula C7H14N2 B1313940 3-Methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-41-1](/img/structure/B1313940.png)
3-Methyl-3,8-diazabicyclo[3.2.1]octane
Vue d'ensemble
Description
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H16Cl2N2 . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane is characterized by a bicyclic scaffold with two nitrogen atoms and a methyl group attached to one of the bridgehead carbons . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a solid at room temperature . It has a molecular weight of 199.12 . The compound is sealed in dry conditions and is soluble in water .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
Tropane alkaloids: are a class of naturally occurring organic compounds that have significant pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold is central to these compounds . The enantioselective synthesis of this scaffold using 3-Methyl-3,8-diazabicyclo[3.2.1]octane is crucial for creating these bioactive molecules with high stereochemical control. This application is vital for developing new medications and understanding biological pathways.
Stereoselective Organic Synthesis
The ability to control the stereochemistry in organic synthesis is essential for the production of specific enantiomers of a compound. 3-Methyl-3,8-diazabicyclo[3.2.1]octane plays a role in the stereoselective construction of complex molecules. This has broad implications for the synthesis of pharmaceuticals and other biologically active molecules where the stereochemistry can influence the efficacy of a drug .
Safety and Hazards
Orientations Futures
Research directed towards the preparation of the basic structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing new synthetic methodologies and exploring its potential applications in organic synthesis and polymerization .
Mécanisme D'action
Target of Action
The primary targets of 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . The downstream effects of these pathways would depend on the specific biological activities of the compound.
Result of Action
The molecular and cellular effects of 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Methyl-3,8-diazabicyclo[32It is known that the compound is stored in a sealed, dry environment at room temperature
Propriétés
IUPAC Name |
3-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSHITZFTVBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495312 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51102-41-1, 52407-92-8 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were explored in the study to potentially enhance the anti-inflammatory activity of 3-Methyl-3,8-diazabicyclo[3.2.1]octane?
A1: The research primarily focused on synthesizing and investigating two key modifications of the 3-Methyl-3,8-diazabicyclo[3.2.1]octane structure []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

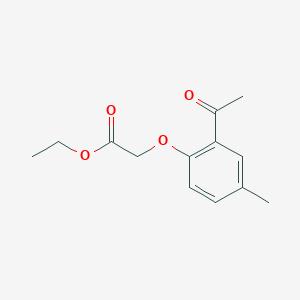
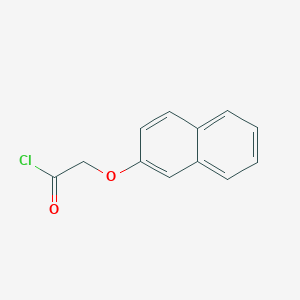
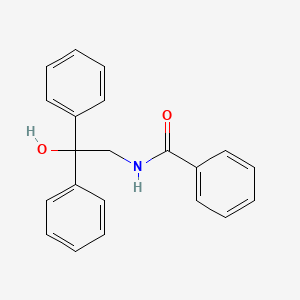

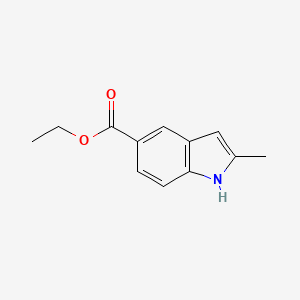


![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

